
IVQ Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
IVQ Hydrochloride is a prodrug of QVO, which is quickly converted to QVO in mice and rats following administration. IVQ Hydrochloride also ameliorates hyperglycemia, suppresses hepatic gluconeogenesis and activates AMPK signaling pathway in the liver tissues.
Wissenschaftliche Forschungsanwendungen
Development of Polyether Urethane Intravaginal Rings
- Research Application : This study developed intravaginal rings (IVRs) for the sustained delivery of hydroxychloroquine (HCQ) as a strategy to prevent male-to-female transmission of HIV. The research demonstrated the potential of HCQ-loaded IVRs in achieving sustained drug delivery over 14 days (Chen et al., 2014).
Impact of HCQ-Loaded Polyurethane Intravaginal Rings on Lactobacilli
- Research Application : Evaluating the impact of HCQ-loaded IVRs on Lactobacillus growth and viability of vaginal and ectocervical epithelial cells. The study found that HCQ-releasing IVRs did not significantly affect these aspects, suggesting their safety for use (Traore et al., 2015).
Environmental Impact of COVID-19 Therapies
- Research Application : This paper discusses the environmental implications of increased use of drugs like HCQ in Brazil, especially concerning the potential effects on aquatic wildlife. The study highlights the need for monitoring and assessing the environmental impacts of these pharmaceuticals (Farias et al., 2020).
Green Composite Sensor for Monitoring HCQ in Water
- Research Application : Development of an electrochemical sensor for monitoring hydroxychloroquine in water sources. This study is essential in assessing the environmental contamination risks associated with increased HCQ usage (de Araújo et al., 2021).
Gluconeogenesis Inhibition by Small Molecule IVQ
- Research Application : Research on IVQ Hydrochloride as a prodrug for treating type 2 diabetes. The study demonstrates IVQ's potential in ameliorating hyperglycemia and influencing the AMPK signaling pathway (Zhou et al., 2019).
Hydroxychloroquine Dosing for COVID-19
- Research Application : An integrative modeling approach to optimize HCQ dosing for treating COVID-19. This study combines pharmacological and toxicity data to understand effective and safe dosing strategies (García-Cremades et al., 2020).
Ethical Review of Off-Label Drug Use
- Research Application : Investigates the ethical considerations in off-label use of drugs like HCQ and CQ during the COVID-19 pandemic. The study emphasizes the need for rigorous and prudent research to ensure patient safety and effective treatment (Li et al., 2022).
Molecularly Imprinted Electrochemical Sensor-Based Fe2O3@MWCNTs
- Research Application : Development of a potentiometric sensor for detecting Ivabradine Hydrochloride, a drug used for lowering heart rate. This study contributes to improving drug monitoring and safety (Abdel-Haleem et al., 2021).
Combined Intravenous Treatment with Artesunate and Quinine
- Research Application : Examines the effectiveness of combined therapy with intravenous artesunate and quinine (IVQ) for treating severe malaria. This study suggests the potential of this combination therapy in managing malaria cases (Bartoloni et al., 2010).
Eigenschaften
CAS-Nummer |
1803533-07-4 |
|---|---|
Produktname |
IVQ Hydrochloride |
Molekularformel |
C19H15ClN2 |
Molekulargewicht |
306.79 |
IUPAC-Name |
4-[2-(1H-Indol-3-yl)vinyl]quinoline Hydrochloride |
InChI |
InChI=1S/C19H14N2.ClH/c1-3-7-18-16(5-1)14(11-12-20-18)9-10-15-13-21-19-8-4-2-6-17(15)19;/h1-13,21H;1H/b10-9+; |
InChI-Schlüssel |
AVOKKBFFNGJTEN-RRABGKBLSA-N |
SMILES |
[H]Cl.C1(/C=C/C2=CNC3=C2C=CC=C3)=CC=NC4=CC=CC=C14 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
IVQ Hydrochloride; IVQ HCl |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



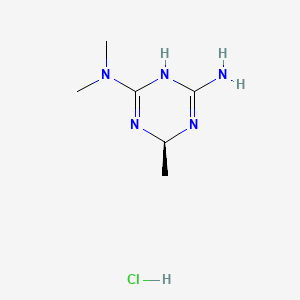
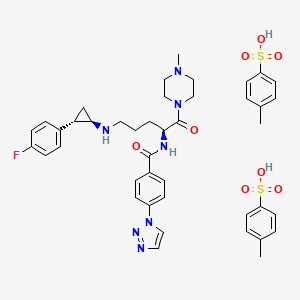
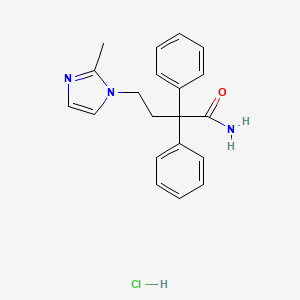
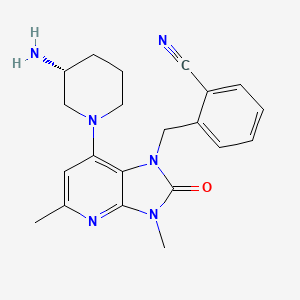
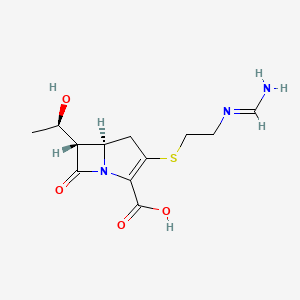
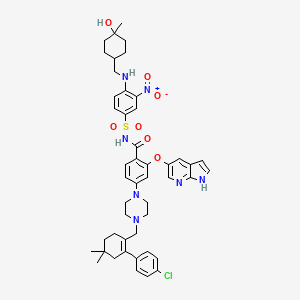
![1-tert-butyl-1-[(E)-1-(3,5-difluoro-2-hydroxyphenyl)ethylideneamino]thiourea](/img/structure/B608081.png)
![1-[5-[3,4-bis(fluoranyl)-2-[2-(1,3,5-trimethylpyrazol-4-yl)ethoxy]phenyl]-1-methyl-indazol-3-yl]-~{N},~{N}-dimethyl-methanamine](/img/structure/B608084.png)
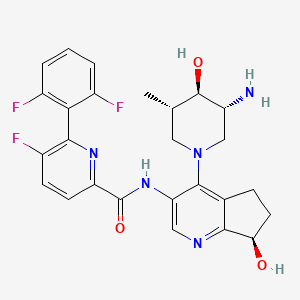
![2,2,4-trimethyl-8-(6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-4-yl)-6-methylsulfonyl-1,4-benzoxazin-3-one](/img/structure/B608089.png)
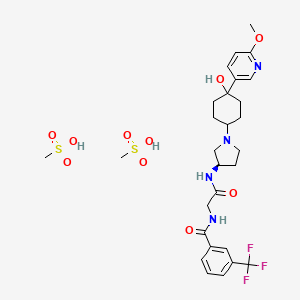
![7-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]quinolin-4-amine](/img/structure/B608094.png)